molecular formula C30H31N3O4 B10871008 5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide

5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide

Cat. No.: B10871008
M. Wt: 497.6 g/mol
InChI Key: RDRGPWIUYNMRPJ-UHFFFAOYSA-N
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Description

5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. For example, the Michael addition reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a solvent, such as N-methyl-2-pyrrolidone (NMP) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Michael addition reaction yields various derivatives of 5,6-dimethoxy-1-indanone .

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in its biological activity, interacting with various enzymes and receptors in the body . For example, indole derivatives are known to inhibit acetylcholine esterase, which is significant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H31N3O4

Molecular Weight

497.6 g/mol

IUPAC Name

5,6-dimethoxy-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-N-(4-methylphenyl)-1H-indene-2-carboxamide

InChI

InChI=1S/C30H31N3O4/c1-18-5-7-21(8-6-18)33-30(34)25-13-20-14-27(36-3)28(37-4)16-24(20)29(25)31-12-11-19-17-32-26-10-9-22(35-2)15-23(19)26/h5-10,14-17,31-32H,11-13H2,1-4H3,(H,33,34)

InChI Key

RDRGPWIUYNMRPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC(=C(C=C3C2)OC)OC)NCCC4=CNC5=C4C=C(C=C5)OC

Origin of Product

United States

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